molecular formula C22H24ClN3O3S B3408558 4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide CAS No. 877648-19-6

4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B3408558
CAS No.: 877648-19-6
M. Wt: 446 g/mol
InChI Key: CKEIVNRRGDFCOS-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S/c23-18-8-10-20(11-9-18)30(27,28)24-17-21(22-7-4-16-29-22)26-14-12-25(13-15-26)19-5-2-1-3-6-19/h1-11,16,21,24H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEIVNRRGDFCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-chlorobenzenesulfonyl chloride and 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylamine. These intermediates are then reacted under controlled conditions to form the final product.

  • Step 1: Preparation of 4-chlorobenzenesulfonyl chloride

    • React 4-chlorobenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.
    • The reaction produces 4-chlorobenzenesulfonyl chloride as a colorless liquid.
  • Step 2: Preparation of 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylamine

    • React furan-2-carboxaldehyde with 4-phenylpiperazine in the presence of a reducing agent such as sodium borohydride (NaBH₄).
    • The reaction yields 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylamine as a solid.
  • Step 3: Formation of the final product

    • Combine 4-chlorobenzenesulfonyl chloride and 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylamine in an organic solvent such as dichloromethane (CH₂Cl₂).
    • Add a base such as triethylamine (Et₃N) to facilitate the reaction.
    • The final product, this compound, is obtained after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Use of reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Use of nucleophiles such as ammonia (NH₃) or sodium thiolate (NaS⁻) in the presence of a base.

Major Products Formed

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used as a probe to study receptor-ligand interactions and signal transduction pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The furan and piperazine moieties play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1-sulfonamide
  • 4-chloro-N-[2-(furan-2-yl)-2-(4-ethylpiperazin-1-yl)ethyl]benzene-1-sulfonamide

Uniqueness

4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide is unique due to the presence of the phenyl group on the piperazine ring, which enhances its binding affinity and specificity compared to similar compounds with different substituents. This structural feature contributes to its potential as a pharmacological agent and its diverse applications in scientific research.

Biological Activity

4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide is a sulfonamide compound with potential pharmacological applications. Its unique structure, which includes a furan ring and a piperazine moiety, suggests interactions with various biological targets, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure and Properties

The compound's IUPAC name is 4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide. It can be represented by the following structural formula:

C22H24ClN3O3S\text{C}_{22}\text{H}_{24}\text{ClN}_3\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The furan and piperazine components enhance its binding affinity, enabling modulation of various cellular processes. This interaction can influence neurotransmitter systems, potentially impacting neurological conditions and cancer pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that related sulfonamide derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the micromolar range against MCF-7 and HeLa cells .
  • Cardiovascular Effects : Some sulfonamide derivatives have been evaluated for their effects on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that certain derivatives could significantly alter perfusion pressure, suggesting potential cardiovascular implications .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
4-chloro-N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1-sulfonamideMethyl group instead of phenylModerate anticancer activity
4-bromo-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamideBromine atom substitutionSimilar binding affinity but varied activity

Study on Anticancer Activity

A study conducted on various derivatives of benzene sulfonamides highlighted the anticancer potential of compounds structurally similar to this compound. The findings indicated that these compounds could effectively induce apoptosis in cancer cells through specific receptor interactions .

Cardiovascular Effects Study

In another study focusing on cardiovascular effects, researchers utilized an isolated rat heart model to assess the impact of different sulfonamide derivatives on perfusion pressure. The results showed that certain compounds could significantly decrease perfusion pressure over time, suggesting a mechanism involving calcium channel inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide

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